molecular formula C3H4N2O2 B11751517 1-Hydroxy-1,3-dihydro-2H-imidazol-2-one CAS No. 921604-79-7

1-Hydroxy-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B11751517
CAS No.: 921604-79-7
M. Wt: 100.08 g/mol
InChI Key: KUERBWLVQJAKIS-UHFFFAOYSA-N
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Description

1-Hydroxy-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-1,3-dihydro-2H-imidazol-2-one can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the removal of a protective benzyl group in the presence of palladium on carbon (Pd/C), followed by hydrolysis and heterocyclization with simultaneous decarboxylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolone derivatives.

    Reduction: Reduction reactions can yield different imidazole-based products.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products Formed:

Scientific Research Applications

1-Hydroxy-1,3-dihydro-2H-imidazol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

1-Hydroxy-1,3-dihydro-2H-imidazol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other imidazole derivatives.

Properties

CAS No.

921604-79-7

Molecular Formula

C3H4N2O2

Molecular Weight

100.08 g/mol

IUPAC Name

3-hydroxy-1H-imidazol-2-one

InChI

InChI=1S/C3H4N2O2/c6-3-4-1-2-5(3)7/h1-2,7H,(H,4,6)

InChI Key

KUERBWLVQJAKIS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N1)O

Origin of Product

United States

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